2,4,6-Trichloro-5-(methylthio)pyrimidine
Overview
Description
2,4,6-Trichloro-5-(methylthio)pyrimidine is a heterocyclic organic compound with the molecular formula C5H2Cl3N2S It is a derivative of pyrimidine, characterized by the presence of three chlorine atoms and a methylthio group attached to the pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4,6-Trichloro-5-(methylthio)pyrimidine typically involves the chlorination of 5-methylthiopyrimidine. One common method includes the reaction of 5-methylthiopyrimidine with chlorine gas in the presence of a suitable solvent, such as acetic acid, under controlled temperature conditions .
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of advanced chlorination techniques and optimized reaction conditions can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 2,4,6-Trichloro-5-(methylthio)pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by nucleophiles such as amines, alcohols, or thiols under appropriate conditions.
Oxidation Reactions: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Major Products:
Substitution Products: Depending on the nucleophile, products such as 2,4,6-trichloro-5-(alkylthio)pyrimidine or 2,4,6-trichloro-5-(aryloxy)pyrimidine can be formed.
Oxidation Products: Oxidation of the methylthio group yields 2,4,6-trichloro-5-(methylsulfinyl)pyrimidine or 2,4,6-trichloro-5-(methylsulfonyl)pyrimidine.
Scientific Research Applications
2,4,6-Trichloro-5-(methylthio)pyrimidine has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 2,4,6-Trichloro-5-(methylthio)pyrimidine involves its interaction with specific molecular targets. The compound can act as an electrophile in nucleophilic substitution reactions, where it reacts with nucleophiles to form substituted pyrimidine derivatives . The pathways involved in its biological activity are still under investigation, but it is believed to interfere with essential cellular processes in microorganisms, leading to their inhibition or death .
Comparison with Similar Compounds
4,6-Dichloro-2-(methylthio)pyrimidine: This compound is similar in structure but lacks one chlorine atom compared to 2,4,6-Trichloro-5-(methylthio)pyrimidine.
2,4-Dichloro-6-methylpyrimidine: Another analogue with two chlorine atoms and a methyl group instead of a methylthio group.
Uniqueness: this compound is unique due to the presence of three chlorine atoms and a methylthio group, which confer distinct reactivity and properties. Its ability to undergo various substitution and oxidation reactions makes it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
2,4,6-trichloro-5-methylsulfanylpyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3Cl3N2S/c1-11-2-3(6)9-5(8)10-4(2)7/h1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDWBEROMBZXLNB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(N=C(N=C1Cl)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3Cl3N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00481279 | |
Record name | 2,4,6-trichloro-5-methylsulfanyl-pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00481279 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
24795-76-4 | |
Record name | 2,4,6-trichloro-5-methylsulfanyl-pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00481279 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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